![molecular formula C18H16N2O3S B4412281 N-{3-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B4412281.png)
N-{3-[(2-naphthylsulfonyl)amino]phenyl}acetamide
Overview
Description
N-{3-[(2-naphthylsulfonyl)amino]phenyl}acetamide, also known as NSC-163088, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound is a member of the sulfonamide family, and its chemical structure consists of a naphthalene ring, a phenyl ring, and an acetamide group. In
Mechanism of Action
The exact mechanism of action of N-{3-[(2-naphthylsulfonyl)amino]phenyl}acetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound may disrupt the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-{3-[(2-naphthylsulfonyl)amino]phenyl}acetamide is that it has been shown to be effective against a wide range of cancer cell lines. In addition, it has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Future Directions
There are several future directions for research on N-{3-[(2-naphthylsulfonyl)amino]phenyl}acetamide. One direction is to further explore its mechanism of action and identify the specific molecular targets that it interacts with. Another direction is to optimize its use in combination therapy with other chemotherapy drugs. Finally, there is a need to conduct clinical trials to assess the safety and efficacy of this compound in humans.
Conclusion:
This compound is a promising compound for the treatment of cancer. Its ability to inhibit the activity of CAIX and enhance the effectiveness of chemotherapy drugs makes it a potential candidate for combination therapy. However, further research is needed to fully understand its mechanism of action and optimize its use in cancer treatment.
Scientific Research Applications
N-{3-[(2-naphthylsulfonyl)amino]phenyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin.
properties
IUPAC Name |
N-[3-(naphthalen-2-ylsulfonylamino)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-13(21)19-16-7-4-8-17(12-16)20-24(22,23)18-10-9-14-5-2-3-6-15(14)11-18/h2-12,20H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRWRESCHURAHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.